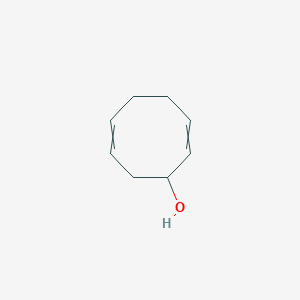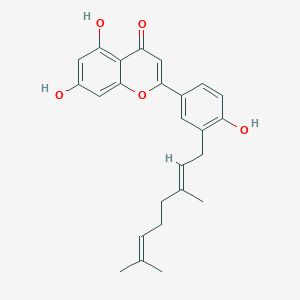![molecular formula C16H9ClF6N2O2S B3044625 Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro- CAS No. 100278-98-6](/img/structure/B3044625.png)
Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro- is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a thioether group. This compound is part of the benzamide family, known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitrophenol and 1,1,2,2-tetrafluoroethanethiol.
Formation of Thioether: The first step involves the reaction of 2-chloro-4-nitrophenol with 1,1,2,2-tetrafluoroethanethiol under basic conditions to form the thioether intermediate.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting amine is acylated with 2,6-difluorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the amide to an amine.
Substitution: Halogen atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, N-(2-chloro-4-nitrophenyl)
- 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea
Uniqueness
Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro- is unique due to its combination of halogen atoms and thioether group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives.
Propiedades
Número CAS |
100278-98-6 |
|---|---|
Fórmula molecular |
C16H9ClF6N2O2S |
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
N-[[2-chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H9ClF6N2O2S/c17-8-6-7(28-16(22,23)14(20)21)4-5-11(8)24-15(27)25-13(26)12-9(18)2-1-3-10(12)19/h1-6,14H,(H2,24,25,26,27) |
Clave InChI |
SEBQBPOBDRQBIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)SC(C(F)F)(F)F)Cl)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)SC(C(F)F)(F)F)Cl)F |
Key on ui other cas no. |
100278-98-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [hydroxy(1-methylethyl)amino]oxo-, ethyl ester](/img/structure/B3044547.png)


![N-[(E)-(Benzoylimino)(phenyl)methyl]-N-methylbenzamide](/img/structure/B3044545.png)






![1,3,5-Tribromo-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B3044552.png)



